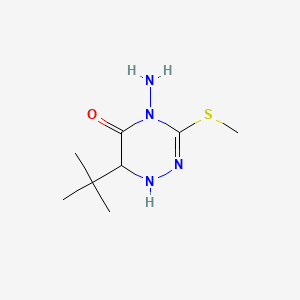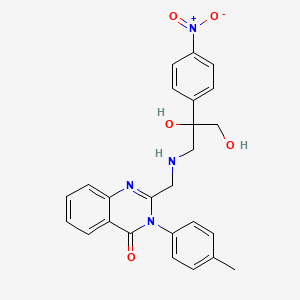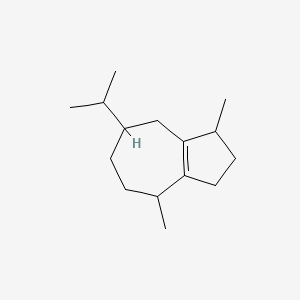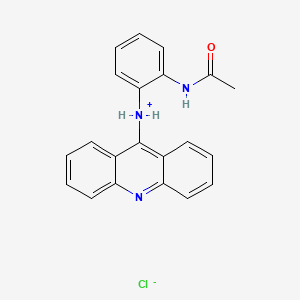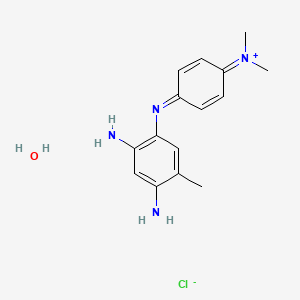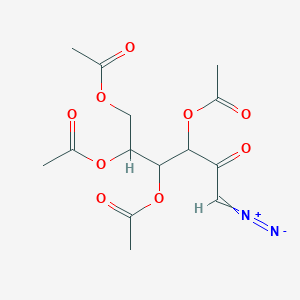![molecular formula C6H13CoK5N2O12P4 B13774397 Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)- CAS No. 67924-23-6](/img/structure/B13774397.png)
Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- is a complex cobalt compound It is characterized by its intricate structure, which includes a cobalt center coordinated with phosphonate and ethylenediamine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of cobalt salts with ethylenediamine and phosphonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the cobalt center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is then isolated through filtration, followed by washing and drying to obtain the pure crystalline form.
Analyse Chemischer Reaktionen
Types of Reactions
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its electronic structure.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands, resulting in different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be carried out using various phosphonate or amine derivatives under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state cobalt complexes, while reduction could yield lower oxidation state species. Substitution reactions produce new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and metalloprotein functions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties.
Industry: It is employed in the development of advanced materials, such as metal-organic frameworks and coordination polymers, which have applications in gas storage and separation.
Wirkmechanismus
The mechanism by which Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- exerts its effects involves the coordination of its ligands to the cobalt center. This coordination alters the electronic structure of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentaammonium hydrogen, (OC-6-21)-
- **Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, potassium hydrogen (1:5:1), (OC-6-21)-
Uniqueness
What sets Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- apart from similar compounds is its specific coordination environment and the presence of pentapotassium hydrogen. This unique structure imparts distinct chemical and physical properties, making it particularly suitable for certain applications in catalysis, material science, and biological studies.
Eigenschaften
CAS-Nummer |
67924-23-6 |
|---|---|
Molekularformel |
C6H13CoK5N2O12P4 |
Molekulargewicht |
683.49 g/mol |
IUPAC-Name |
pentapotassium;cobalt(2+);hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7 |
InChI-Schlüssel |
JKHWELYTDNQDRR-UHFFFAOYSA-G |
Kanonische SMILES |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


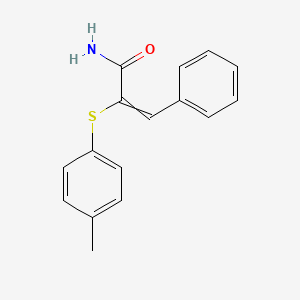
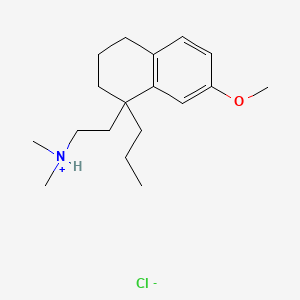
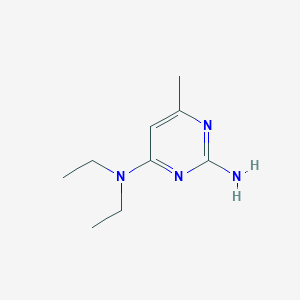
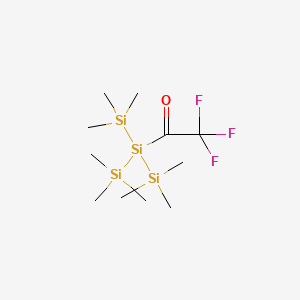
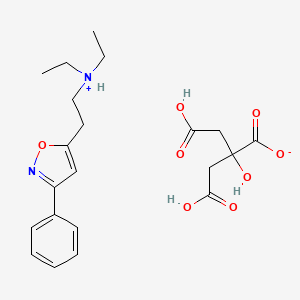
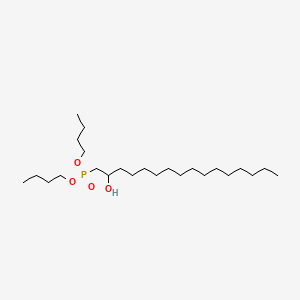
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)
